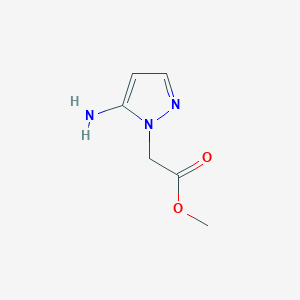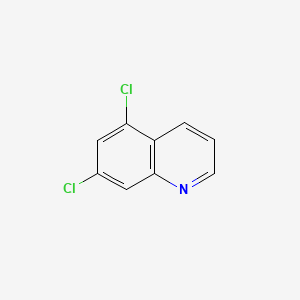
5,7-Dichloroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dichloroquinoline is a chemical compound with the molecular formula C9H5Cl2N . It is a derivative of quinoline, a class of compounds that have been extensively studied for their potential therapeutic applications .
Synthesis Analysis
The synthesis of 5,7-Dichloroquinoline derivatives has been described in the literature. For instance, a study describes the synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation . The process involves the reaction of 4,7-dichloroquinoline and o-phenylenediamine in the presence of ethanol under reflux in an ultrasonic bath .Molecular Structure Analysis
The molecular structure of 5,7-Dichloroquinoline consists of a quinoline core with two chlorine atoms at the 5 and 7 positions . The molecular weight of this compound is 198.05 g/mol .Chemical Reactions Analysis
The chemical reactions involving 5,7-Dichloroquinoline are typically centered around its quinoline core. One study describes the reaction of 4,7-dichloroquinoline with o-phenylenediamine to yield N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,7-Dichloroquinoline include a molecular weight of 198.05 g/mol and a molecular formula of C9H5Cl2N .Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
5,7-Dichloroquinoline: has been studied for its potential as an antimalarial agent. Derivatives of this compound have shown moderate to high antimalarial activity, with some compounds exhibiting half-maximal inhibitory concentration (IC50) values less than 50 μM. This suggests that 5,7-Dichloroquinoline could be a valuable scaffold for developing new antimalarial drugs .
Antimicrobial Properties
The antimicrobial properties of 5,7-Dichloroquinoline derivatives have been evaluated, with some showing moderate to good inhibition zones against various bacterial strains. This indicates the potential of these compounds in treating bacterial infections and their use in developing new antimicrobial agents .
Anticancer Potential
Studies have indicated that certain 5,7-Dichloroquinoline derivatives possess anticancer activities. These compounds have been tested against various cancer cell lines, including human breast cancer (MCF-7), colon carcinoma (HCT-116), and cervical carcinoma (HeLa) cell lines. Some derivatives have shown selective cytotoxicity towards MCF-7 cells, highlighting their potential in cancer therapy .
Insecticidal Effects
Research has demonstrated that 5,7-Dichloroquinoline derivatives can have significant larvicidal and pupicidal properties against vectors of malaria and dengue diseases. This suggests their use as insecticidal agents to control the spread of these vector-borne diseases .
Anti-Vectorial Agent
The compound has shown promising results as an anti-vectorial agent, with the ability to inhibit the growth of sensitive strains of Plasmodium falciparum . This could lead to the development of novel anti-malarial and virucidal agents that are also effective against the vectors themselves .
Drug Intermediate
5,7-Dichloroquinoline: is used as an intermediate in the synthesis of chloroquine phosphate, a well-known antimalarial drug. It also plays a role in the synthesis of hybrid aminoquinoline-triazine derivatives that exhibit anti-microbial activity .
Safety and Hazards
Zukünftige Richtungen
Research into 5,7-Dichloroquinoline and its derivatives continues to be a promising area of study. For instance, a study has synthesized a new quinoline (4,7-dichloroquinoline) derivative which showed significant larvicidal and pupicidal properties against a malarial and a dengue vector . This suggests potential applications in the development of new antimalarial and virucidal agents .
Wirkmechanismus
Target of Action
5,7-Dichloroquinoline is a derivative of quinoline, which has been found to have antimicrobial, antimalarial, and anticancer activity . The primary targets of 5,7-Dichloroquinoline are likely similar to those of other quinoline derivatives, such as the heme detoxification pathway in Plasmodium parasites and lysosomes in cells .
Mode of Action
Like other quinoline derivatives, 5,7-Dichloroquinoline likely inhibits heme detoxification within the Plasmodium food vacuole, leading to the accumulation of toxic heme and parasite death . It may also accumulate preferentially in the lysosomes of cells .
Biochemical Pathways
Given its similarity to other quinoline derivatives, it may interfere with the heme detoxification pathway in plasmodium parasites, leading to their death . It may also affect cellular processes by accumulating in lysosomes .
Result of Action
5,7-Dichloroquinoline has been found to have antimicrobial, antimalarial, and anticancer activity . In particular, it has shown significant growth inhibition of both sensitive strains of Plasmodium falciparum . It also has insecticidal effects on larval vectors of malaria and dengue diseases .
Action Environment
The action, efficacy, and stability of 5,7-Dichloroquinoline can be influenced by various environmental factors. For example, the offshore area has gradually become the final reception of pollutants produced by industry, agriculture, and service industries . These pollutants can affect the distribution and activity of 5,7-Dichloroquinoline in the environment.
Eigenschaften
IUPAC Name |
5,7-dichloroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYGNPWMLQHOGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2Cl)Cl)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617812 |
Source


|
| Record name | 5,7-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloroquinoline | |
CAS RN |
4964-77-6 |
Source


|
| Record name | 5,7-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


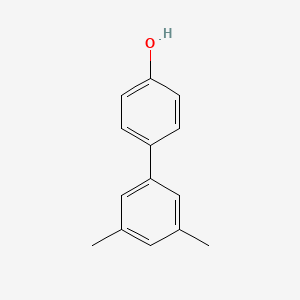
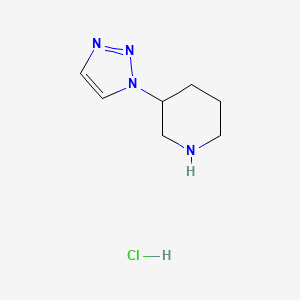

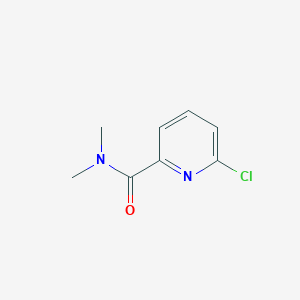

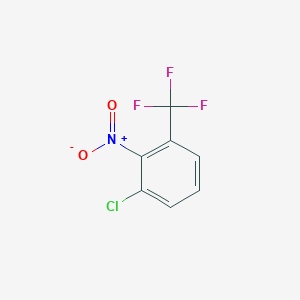
![3',6'-Dihydroxy-5-isocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B1370211.png)
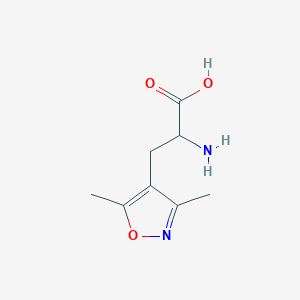
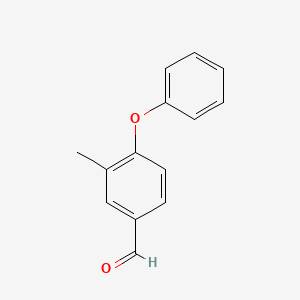
![1-[(Butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370228.png)
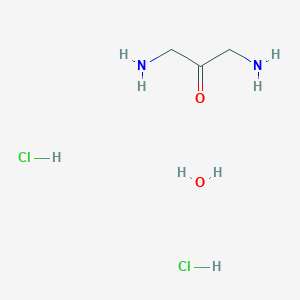
![[1-(2-Phenoxyethyl)piperidin-3-yl]methanol](/img/structure/B1370232.png)
